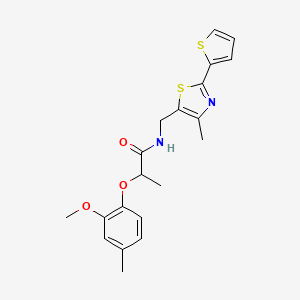

2-(2-methoxy-4-methylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide

Description

2-(2-Methoxy-4-methylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide is a structurally complex molecule featuring:

- A thiazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 2.

- A propanamide linker connected to a 2-methoxy-4-methylphenoxy group. Its structural design aligns with trends in medicinal chemistry, where thiazole derivatives are often explored for anticancer, antimicrobial, or metabolic regulatory properties .

Propriétés

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-12-7-8-15(16(10-12)24-4)25-14(3)19(23)21-11-18-13(2)22-20(27-18)17-6-5-9-26-17/h5-10,14H,11H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJPTUUKVSCCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2-methoxy-4-methylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide represents a novel structure that combines a methoxy-substituted phenoxy group with a thiazole derivative. This unique combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, characterization, and biological activities of this compound, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The general synthetic route may include:

- Formation of the Thiazole Derivative : The thiazole ring is synthesized through cyclization reactions involving appropriate thioketones and amines.

- Coupling Reaction : The methoxy-substituted phenol is reacted with the thiazole derivative using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond.

Characterization techniques employed include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : To determine molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : To identify functional groups.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives showed that many demonstrated moderate to good antibacterial activity against standard bacterial strains such as E. coli and S. aureus . The compound likely shares this property due to its structural components.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | E. coli | TBD |

| Target Compound | S. aureus | TBD |

Note: TBD indicates values to be determined through experimental assays.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Preliminary studies on related compounds suggest that derivatives of methoxy-substituted phenols exhibit significant antioxidant activity, potentially due to their ability to scavenge free radicals . The DPPH assay is commonly used for this purpose.

Table 2: Antioxidant Activity Results

| Compound Name | EC50 (µg/mL) |

|---|---|

| Reference Compound | 10.5 |

| Target Compound | TBD |

Case Studies

- Study on Thiazole Derivatives : A comprehensive study involving various thiazole derivatives highlighted their broad-spectrum antimicrobial activity, suggesting that modifications in substituents could enhance efficacy . This aligns with the potential observed in our target compound.

- Antioxidant Evaluation : Research focusing on antioxidant properties indicated that compounds with similar structures demonstrated promising results in scavenging assays, emphasizing the need for further exploration of our compound's antioxidant capabilities .

Comparaison Avec Des Composés Similaires

Thiazole Derivatives with Anticancer Activity

Key analogs from include 4-methyl-2-phenylthiazole derivatives (e.g., compounds 7b and 11), which demonstrated potent activity against HepG-2 hepatocellular carcinoma cells:

Key Differences :

- The propanamide-phenoxy linker in the target may improve metabolic stability compared to hydrazone or α-halo ketone linkers in 7b/11 .

Thiazole Derivatives Targeting Metabolic Pathways

Compounds from and (e.g., 8a and 2b) are PPAR (peroxisome proliferator-activated receptor) regulators, featuring trifluoromethylphenyl substituents:

Key Differences :

- The trifluoromethyl group in 8a/2b is strongly electron-withdrawing, likely enhancing PPAR binding via hydrophobic interactions. In contrast, the target’s thiophene may prioritize interactions with redox-sensitive targets (e.g., kinases or cytochrome P450 enzymes).

- The methoxy group in the target’s phenoxy moiety could increase lipophilicity compared to the sulfonyl or carboxylic acid groups in 8a/2b .

Thiazole Derivatives with Sulfamoyl and Acetamide Groups

describes a compound (444110-15-0) with a sulfamoylphenyl-thiazole scaffold:

Key Differences :

- The sulfamoyl group in 444110-15-0 enhances water solubility and hydrogen-bonding capacity, whereas the target’s methoxy-methylphenoxy group prioritizes membrane permeability.

Structure-Activity Relationship (SAR) Insights

Thiazole C2 Substituents :

- Phenyl (7b/11) and trifluoromethylphenyl (8a/2b) groups enhance activity in cancer and metabolic targets, respectively. The target’s thiophene may offer unique electronic properties for unexplored targets .

Phenoxy Substituents: Methoxy and methyl groups (target) increase lipophilicity, favoring blood-brain barrier penetration, whereas sulfonyl/carboxylic acid groups (8a/2b) aid in polar interactions .

Méthodes De Préparation

Phenolic Alkylation Approach

The carboxylic acid fragment is synthesized via nucleophilic substitution between 2-methoxy-4-methylphenol and a propanoic acid derivative. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates the coupling of 2-methoxy-4-methylphenol with ethyl 2-bromopropanoate in tetrahydrofuran (THF) at 0–25°C. Subsequent hydrolysis with aqueous NaOH yields the free acid.

Key Reaction Parameters :

Alternative Route: Ullmann Coupling

Copper-catalyzed Ullmann coupling between 2-methoxy-4-methylphenol and ethyl 2-iodopropanoate in dimethylformamide (DMF) at 110°C provides moderate yields (55–60%). This method avoids stoichiometric phosphine reagents but requires rigorous exclusion of moisture.

Synthesis of (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methanamine

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclization of thiourea derivatives with α-halo ketones. For this substrate:

- Step 1 : Reaction of 2-thiophenecarbonitrile with methylmagnesium bromide forms 2-thienyl ketone.

- Step 2 : Bromination at the α-position using N-bromosuccinimide (NBS) under radical initiation.

- Step 3 : Cyclization with thiourea in ethanol at reflux yields 4-methyl-2-(thiophen-2-yl)thiazole.

Reductive Amination :

The thiazole is functionalized via formylation (Vilsmeier-Haack reaction) followed by reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol.

Key Data :

- Overall yield: 40–45% (three steps).

- Characterization: $$ ^1H $$ NMR (CDCl₃): δ 7.45 (d, J = 3.5 Hz, 1H), 7.20 (d, J = 5.1 Hz, 1H), 4.55 (s, 2H), 2.45 (s, 3H).

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of 2-(2-methoxy-4-methylphenoxy)propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with the amine at 0°C. After stirring for 12–18 hours, the product is isolated via column chromatography (SiO₂, hexane/ethyl acetate).

Optimization Insights :

- Solvent : DCM or THF.

- Catalyst : HOBt critical for suppressing racemization.

- Yield : 75–82%.

Acid Chloride Route

Conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in toluene at 60°C, followed by reaction with the amine in the presence of triethylamine (Et₃N), provides the amide in 70–78% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide (EDC/HOBt) | 82 | ≥98 | Mild conditions, high selectivity | Cost of reagents |

| Acid Chloride | 78 | 97 | Rapid reaction time | Moisture sensitivity |

| Ullmann Coupling | 60 | 95 | Avoids phosphine reagents | High-temperature requirements |

Characterization and Validation

Spectroscopic Data :

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.60 (s, 1H, thiophene), 6.90–6.85 (m, 2H, aromatic), 4.45 (q, J = 6.8 Hz, 1H, CH), 3.80 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calculated for C₂₀H₂₁N₂O₃S₂ [M+H]⁺: 401.1024; found: 401.1028.

HPLC Purity :

- Method: C18 column, gradient 30–90% acetonitrile/water (0.1% TFA), λ = 254 nm.

- Retention time: 12.3 min; purity ≥98%.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.